molecular formula C14H10BrN3O3S3 B5981801 5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE

5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5981801
M. Wt: 444.4 g/mol
InChI Key: BXKGHVYNCZIINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a bromine atom, a thiazole ring, and a sulfamoyl group

Preparation Methods

The synthesis of 5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the thiazole derivative with a sulfonamide reagent.

    Coupling with Thiophene-2-Carboxamide: The final step involves coupling the brominated thiazole-sulfamoyl derivative with thiophene-2-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with bacterial cell membranes. The compound can form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and disrupt their membranes . This leads to the rapid killing of bacterial cells and exhibits negligible hemolytic activity towards human red blood cells.

Comparison with Similar Compounds

Similar compounds to 5-BROMO-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE include:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S3/c15-12-6-5-11(23-12)13(19)17-9-1-3-10(4-2-9)24(20,21)18-14-16-7-8-22-14/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGHVYNCZIINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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